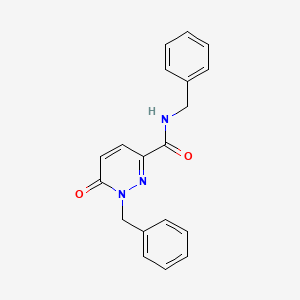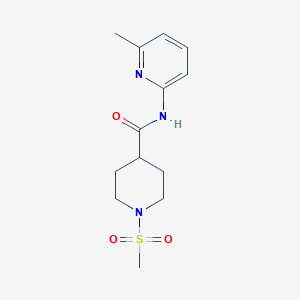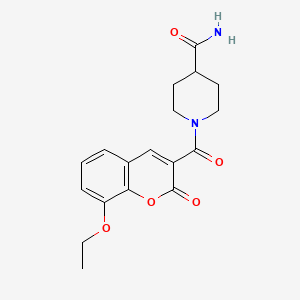
N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a chemical compound with a complex molecular structure. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
科学的研究の応用
N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has been studied extensively for its potential applications in organic synthesis and medicinal chemistry. It has been used as a starting material for the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and antibiotics. It has also been used as a reagent for the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
作用機序
Target of Action
The primary target of N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) . DprE1 is a promising target for treating tuberculosis (TB) as it plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with DprE1 in a non-covalent manner . It binds to DprE1 with high affinity, inhibiting its function . This interaction results in the suppression of the proliferation of Mycobacterium tuberculosis (Mtb), the bacterium that causes TB .
Biochemical Pathways
The compound affects the pathway involving DprE1, which is part of the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound disrupts this pathway, leading to the inhibition of cell wall biosynthesis in Mtb . This results in the suppression of Mtb proliferation .
Result of Action
The result of the compound’s action is the effective suppression of Mtb proliferation . This is achieved through the inhibition of DprE1, which disrupts the arabinogalactan biosynthesis pathway and inhibits cell wall biosynthesis in Mtb .
実験室実験の利点と制限
The advantages of N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide for laboratory experiments include its low cost, high yield, and low toxicity. In addition, this compound is relatively stable, making it suitable for long-term storage. However, this compound is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
Future research on N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further research could explore the use of this compound as a catalyst in organic synthesis and its potential as a drug delivery system. Other possible areas of research include its use as a reagent for the synthesis of heterocyclic compounds, its potential applications in materials science, and its potential as an antioxidant.
合成法
N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be synthesized by a variety of methods, including condensation reactions, nucleophilic substitution reactions, and cyclization reactions. The most common method for synthesizing this compound is the condensation reaction of 2,6-dibenzylpyridazine with N-formylglycine ethyl ester in the presence of an acid catalyst. This reaction produces the desired product in high yield and with minimal side reactions.
生化学分析
Biochemical Properties
N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. One of the primary interactions is with the enzyme JNK2 (c-Jun N-terminal kinase 2). This compound inhibits the JNK2 enzyme, which is involved in the NF-κB/MAPK signaling pathway. By inhibiting JNK2, this compound reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in both mouse and human cells .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to decrease the release of pro-inflammatory cytokines in mouse and human cells, thereby reducing inflammation. This effect is mediated through the inhibition of the NF-κB/MAPK signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds selectively to the JNK2 enzyme, inhibiting its activity. This inhibition prevents the activation of the NF-κB/MAPK signaling pathway, leading to a reduction in the release of pro-inflammatory cytokines. Additionally, this compound has been shown to have good bioavailability and safety in subacute toxicity experiments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in reducing inflammation over extended periods. Long-term studies have shown that it maintains its efficacy in inhibiting the NF-κB/MAPK signaling pathway and reducing cytokine release without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal doses, the compound effectively reduces inflammation and protects against acute lung injury and sepsis. At higher doses, there may be potential toxic or adverse effects, although the compound has shown good safety in subacute toxicity experiments .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of the JNK2 enzyme affects the NF-κB/MAPK signaling pathway, which plays a role in cellular metabolism and inflammatory responses. This interaction can influence metabolic flux and metabolite levels, contributing to its anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s bioavailability and distribution are crucial for its efficacy in reducing inflammation and protecting against acute lung injury and sepsis .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects by inhibiting the JNK2 enzyme and modulating the NF-κB/MAPK signaling pathway .
特性
IUPAC Name |
N,1-dibenzyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18-12-11-17(19(24)20-13-15-7-3-1-4-8-15)21-22(18)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFJSVFPQZESKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417860.png)
![2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B6417861.png)
![4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417862.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417871.png)
![4-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B6417879.png)
![ethyl 2-{1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B6417880.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417887.png)
![1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6417902.png)

![2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6417913.png)
![N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide](/img/structure/B6417915.png)

![5-(furan-2-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6417942.png)
![4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6417943.png)
